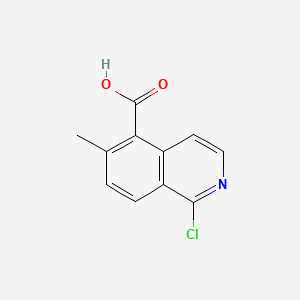

1-Chloro-6-methylisoquinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

1-chloro-6-methylisoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAFNWYTPLCECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676730 | |

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-02-0 | |

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylisoquinoline-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the chlorination of 6-methylisoquinoline-5-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:

6-Methylisoquinoline-5-carboxylic acid+SOCl2→1-Chloro-6-methylisoquinoline-5-carboxylic acid+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methylisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of 1-azido-6-methylisoquinoline-5-carboxylic acid or 1-thiocyanato-6-methylisoquinoline-5-carboxylic acid.

Oxidation: Formation of 1-chloro-6-methylisoquinoline-5-carboxaldehyde or this compound.

Reduction: Formation of 1-chloro-6-methylisoquinoline-5-methanol or 1-chloro-6-methylisoquinoline-5-carboxaldehyde.

Scientific Research Applications

1-Chloro-6-methylisoquinoline-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-chloro-6-methylisoquinoline-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target kinases or G-protein coupled receptors (GPCRs) to modulate cellular signaling pathways. The exact molecular targets and pathways would vary based on the specific derivative or conjugate used in the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Table 1: Structural and Functional Comparison of 1-Chloro-6-methylisoquinoline-5-carboxylic Acid with Analogs

Key Research Findings and Functional Implications

Substituent Position and Electronic Effects

- Carboxylic Acid Position : Moving the COOH group from position 5 (target compound) to 7 (730971-21-8) may alter hydrogen-bonding capabilities and acidity, impacting interactions in biological systems .

Halogen vs. Carboxylic Acid Substitution

- The substitution of COOH with bromine in 1245647-25-9 increases lipophilicity, which could enhance membrane permeability but reduce water solubility .

Core Heterocycle Variations

- Replacing the isoquinoline core with indole (PF-06409577) modifies the aromatic system’s electron density, affecting binding to targets like enzymes or receptors .

Biological Activity

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

This compound (C₁₁H₈ClNO₂) is characterized by the presence of a chlorine atom and a methyl group on the isoquinoline ring. The compound can be synthesized through several methods, notably via the chlorination of 6-methylisoquinoline-5-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions:

This synthesis pathway is crucial for producing the compound in both laboratory and industrial settings, ensuring high yield and purity through optimized reaction conditions.

Medicinal Chemistry Applications

This compound has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including neurological disorders and cancer. Its ability to inhibit specific enzymes or receptors involved in disease pathways makes it a candidate for further drug development .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as kinases or G-protein coupled receptors (GPCRs). For instance, it may modulate cellular signaling pathways critical for cancer progression or neurological function. The specific mechanisms depend on the derivatives synthesized from this compound .

In Vitro Studies

Research has indicated that derivatives of this compound exhibit significant biological activities. For example, studies have shown that certain analogs can inhibit enzyme activity linked to cancer cell proliferation. The incorporation of various substituents has been found to enhance metabolic stability and aqueous solubility, which are critical for pharmacokinetic profiles .

Table 1: Biological Activity of Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Derivative A | Kinase X | Inhibition (IC50: 0.5 µM) | |

| Derivative B | GPCR Y | Modulation (EC50: 0.2 µM) | |

| Derivative C | Enzyme Z | Inhibition (IC50: 0.1 µM) |

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct chemical reactivity compared to its analogs, such as 1-chloroisoquinoline-5-carboxylic acid and 6-methylisoquinoline-5-carboxylic acid. This comparison highlights its enhanced electrophilicity due to the chlorine atom, which influences its reactivity in substitution reactions and impacts its biological activity .

Table 2: Comparison of Isoquinoline Derivatives

| Compound | Chlorine Position | Methyl Group Presence | Biological Activity |

|---|---|---|---|

| This compound | C1 | Yes | High |

| 1-Chloroisoquinoline-5-carboxylic acid | C1 | No | Moderate |

| 6-Methylisoquinoline-5-carboxylic acid | C6 | Yes | Low |

Q & A

Q. What are the most reliable synthetic routes for 1-chloro-6-methylisoquinoline-5-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as halogenation and carboxylation of pre-functionalized isoquinoline precursors. For example:

Start with a methyl-substituted isoquinoline scaffold.

Introduce chlorine via electrophilic substitution using reagents like POCl₃ or Cl₂ under controlled temperature (60–80°C) .

Carboxylation at position 5 can be achieved through lithiation followed by CO₂ quenching .

- Optimization Tips :

- Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry of halogenating agents to avoid over-chlorination .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C6, chlorine at C1) via characteristic splitting patterns and coupling constants. For instance, the C5 carboxyl group will show a deshielded carbon signal at ~170 ppm in ¹³C NMR .

- FT-IR : Validate the carboxylic acid group (O-H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₈ClNO₂: calculated 229.0245) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm). A purity ≥95% is standard for in vitro assays.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl, carboxyl) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chlorine at C1 activates the ring for nucleophilic attack at adjacent positions, while the methyl group at C6 provides steric hindrance.

- Case Study : In Suzuki-Miyaura coupling, the carboxyl group at C5 can coordinate palladium catalysts, directing coupling to C3 or C4. Use X-ray crystallography to confirm regioselectivity .

- Data Table :

| Reaction Type | Preferred Site | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | C4 | 72 | |

| Buchwald-Hartwig | C3 | 65 |

Q. What strategies resolve contradictions in reported biological activities of structurally similar isoquinoline derivatives?

- Methodological Answer :

- Systematic Comparison : Tabulate bioactivity data (e.g., IC₅₀ values) for analogs with varying substituents. For example:

| Compound | Target (e.g., Kinase X) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1-Cl-6-Me-isoquinoline-5-COOH | Kinase X | 12 ± 2 | |

| 1-Cl-5-OMe-isoquinoline-3-COOH | Kinase X | 85 ± 10 |

- Confounding Factors :

- Differences in assay conditions (e.g., ATP concentration).

- Substituent electronic/steric effects altering binding kinetics.

- Resolution : Conduct dose-response studies under standardized protocols and validate with orthogonal assays (e.g., SPR) .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets (e.g., kinases)?

- Methodological Answer :

- Docking Workflow :

Prepare the protein structure (PDB ID: e.g., 2ITZ) by removing water and adding hydrogens.

Generate ligand conformers using software like Schrödinger’s LigPrep.

Perform flexible docking (e.g., Glide XP mode) to assess binding energy (ΔG) and key interactions (e.g., H-bonds with catalytic lysine).

- Validation : Compare predicted poses with co-crystallized ligands or mutagenesis data .

Methodological Notes

- Data Contradiction Analysis : Use meta-analytical frameworks (e.g., PRISMA guidelines) to synthesize conflicting results, emphasizing study quality assessment and heterogeneity testing .

- Experimental Design : For structure-activity studies, employ a factorial design to isolate substituent effects while controlling variables like solvent and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.